molecular formula C16H17NO3 B3914407 2-(2,3-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide

2-(2,3-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide

Cat. No.: B3914407
M. Wt: 271.31 g/mol
InChI Key: WBEIYVXPBROYOT-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups and an acetamide group attached to a hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide typically involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 2-(2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-aminophenol under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under appropriate conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl moiety can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting their function. The phenoxy group may also interact with hydrophobic regions of proteins or membranes, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)acetamide: Lacks the hydroxyphenyl group, which may reduce its biological activity.

    N-(2-hydroxyphenyl)acetamide: Lacks the dimethylphenoxy group, which may alter its chemical reactivity and interactions.

    2-(2,3-dimethylphenoxy)-N-phenylacetamide: Similar structure but without the hydroxy group, potentially affecting its solubility and bioactivity.

Uniqueness

2-(2,3-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide is unique due to the presence of both the hydroxyphenyl and dimethylphenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-6-5-9-15(12(11)2)20-10-16(19)17-13-7-3-4-8-14(13)18/h3-9,18H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEIYVXPBROYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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